6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Description
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
6-bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
InChI |
InChI=1S/C8H9BrN2O/c1-5-4-10-6-2-3-7(9)11-8(6)12-5/h2-3,5,10H,4H2,1H3 |
InChI Key |
RUHCTINXSREDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(O1)N=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a brominated pyridine derivative with a suitable oxazine precursor can yield the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxazine ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Basic Information
- Molecular Formula : C8H9BrN2O
- Molecular Weight : 229.07 g/mol
- CAS Number : 1823254-23-4
Structural Characteristics
The compound features a pyrido[2,3-b][1,4]oxazine core, which is significant for its biological activity and reactivity in chemical reactions. The presence of bromine and methyl groups enhances its potential as a versatile building block in synthetic chemistry.
Medicinal Chemistry
6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has shown promise in the development of pharmaceuticals. Its structural analogs have been investigated for their activity against various diseases:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. Specific studies have highlighted its role in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : Variants of this compound have been tested for antimicrobial efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes.
Organic Synthesis
In synthetic chemistry, this compound serves as an important intermediate:
- Building Block for Complex Molecules : Its unique structure allows it to participate in various reactions such as nucleophilic substitutions and cycloadditions, making it valuable for synthesizing more complex organic compounds.
- Synthesis of Heterocycles : The compound can be utilized to form other heterocyclic compounds through reactions like cyclization and condensation, expanding the library of nitrogen-containing heterocycles.
Material Science
The compound's unique properties also lend themselves to applications in material science:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research is ongoing into how these modifications affect the performance of materials used in coatings and composites.
- Sensors and Electronics : Due to its electronic properties, there is potential for use in sensor technology and organic electronics. Studies are exploring its role in developing organic light-emitting diodes (OLEDs) and photovoltaic devices.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of a series of pyrido[2,3-b][1,4]oxazine derivatives. The results demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) assessed the antimicrobial activity of this compound against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating strong antibacterial properties.
Case Study 3: Polymer Applications
A recent investigation into the incorporation of this compound into polycarbonate matrices revealed enhanced thermal stability and mechanical strength compared to unmodified polymers. This suggests potential applications in high-performance materials for automotive and aerospace industries.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Physicochemical Properties
Key structural analogues differ in substituent positions, halogen type, and methylation patterns, leading to distinct biological and chemical profiles. Below is a comparative table:
Key Observations :
- Halogen Position : Bromine at C6 (target compound) vs. C7 (7-bromo analogue) alters electronic distribution, affecting binding to VEGF and TNF-α .
- Metabolic Stability : The benzylic ether in 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine derivatives is prone to oxidative degradation, reducing half-life in vivo. Methylation at C3 (target compound) or C8 (7-bromo-8-methyl analogue) mitigates this by steric hindrance .
Pharmacological Activity
Anticancer Potential
- Target Compound : Demonstrates ligand efficiency in kinase inhibition (e.g., MET kinase) and disrupts cancer cell proliferation pathways .
- 7-Bromo-8-methyl Analogue : Shows enhanced TNF-α binding (IC₅₀ = 0.8 μM) compared to the target compound (IC₅₀ = 1.2 μM), attributed to improved hydrophobic interactions .
- 6-Methyl Derivative : Lacks bromine but retains antibacterial activity (MIC = 4 μg/mL against S. aureus), suggesting the oxazine scaffold alone contributes to bioactivity .
Metabolic and Stability Studies
Research and Development Highlights
- Orphan Drug Application : A derivative of the target compound, Tetrahydro-2H-pyran-4-yl 7-(2-(cyclopropanecarboxamido)-imidazo[1,2-a]pyridin-6-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate hydrochloride, received FDA orphan drug designation for acute graft-versus-host disease (2023) .
- Synthetic Advancements : Silica gel-catalyzed reactions enable scalable synthesis of pyrido-oxazines with yields >80% .
Biological Activity
6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound with potential pharmacological applications. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO. The compound features a pyrido[2,3-b][1,4]oxazine core, which is a fused bicyclic system that may contribute to its biological activity.
Structural Information
- Molecular Formula : CHBrNO
- SMILES : C1COC2=C(N1)N=C(C=C2)Br
- InChI : InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H,9,10)
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of pyrido[2,3-b]oxazines have shown effectiveness against various strains of bacteria and fungi. The specific activity of this compound against microbial pathogens remains to be fully elucidated but warrants investigation due to its structural similarities to known antimicrobial agents .
Case Studies and Research Findings
The mechanism by which this compound exerts its biological effects is not yet fully understood. However, the presence of nitrogen atoms in its structure suggests potential interactions with biological macromolecules such as proteins and nucleic acids. This could lead to modulation of signaling pathways relevant to cancer progression or microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
